molecular formula C13H14N4S B12919270 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone CAS No. 31397-22-5

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone

Cat. No.: B12919270
CAS No.: 31397-22-5
M. Wt: 258.34 g/mol
InChI Key: DNSTVJBRUNYBGH-GXDHUFHOSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone is a thiosemicarbazone derivative characterized by a pyrrole backbone substituted with a methyl group at the 1-position and a phenylthiosemicarbazone moiety at the 2-position. Thiosemicarbazones are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, attributed to their ability to chelate metal ions and interact with biological targets .

Properties

CAS No.

31397-22-5

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C13H14N4S/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+

InChI Key

DNSTVJBRUNYBGH-GXDHUFHOSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone exhibits various biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that certain pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thiosemicarbazone moiety enhances these effects by potentially interacting with biological targets involved in cancer progression .
  • Anti-inflammatory Effects : Some studies have suggested that pyrrole derivatives may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Material Science

In addition to medicinal applications, this compound can also be utilized in material science:

  • Organic Electronics : Pyrrole derivatives are explored for their conductive properties and are used in organic photovoltaic devices and sensors due to their ability to form conductive polymers .

Case Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial activity of various pyrrole derivatives, including 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrrole structure could enhance antimicrobial efficacy .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer properties, researchers synthesized several thiosemicarbazone derivatives from pyrroles and tested their effects on human cancer cell lines. The findings demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for developing novel anticancer agents based on pyrrole structures .

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of thiosemicarbazones, which differ primarily in the substituents on the phenyl ring and the nature of the carbonyl precursor. Key structural analogs include:

Compound Name Substituent on Phenyl Ring Key Structural Features
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone Phenyl (C₆H₅) Planar thiosemicarbazone moiety; moderate steric bulk
4-(p-Chlorophenyl)thiosemicarbazone derivative p-Cl Electron-withdrawing group; enhanced polarity
4-(p-Bromophenyl)thiosemicarbazone derivative p-Br Heavy atom effect; potential for halogen bonding
4-(m-Methoxyphenyl)thiosemicarbazone derivative m-OCH₃ Electron-donating group; altered electronic density

Key Observations :

  • Conversely, electron-donating groups (e.g., -OCH₃) may reduce reactivity but improve solubility .
  • Steric and Conformational Effects : Substituents at the para position (e.g., -Br, -Cl) maintain planarity of the thiosemicarbazone group, while meta-substituted analogs (e.g., m-OCH₃) introduce torsional strain, affecting molecular packing and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Motifs

Crystal structures of related compounds reveal critical differences in hydrogen-bonding networks and molecular packing:

  • 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide (): Exhibits intramolecular N–H⋯N and N–H⋯O hydrogen bonds, forming S(5) ring motifs. Intermolecular N–H⋯S interactions create dimers via R₂²(8) ring motifs, stabilizing the crystal lattice .
  • 4-Phenylthiosemicarbazone Analogs : The absence of electron-withdrawing substituents (e.g., -Br) may reduce the prevalence of halogen bonding, favoring weaker C–H⋯π or van der Waals interactions for stabilization.

Pharmacological Implications (Inferred from Analogs)

While direct data for the title compound are lacking, insights can be drawn from structurally related molecules:

  • Anticancer Activity : Thiosemicarbazones with halogen substituents (e.g., -Br, -Cl) show enhanced cytotoxicity, likely due to improved cellular uptake and metal-ion chelation .
  • Antimicrobial Properties : Methoxy-substituted derivatives exhibit moderate activity, possibly due to balanced lipophilicity and electronic effects .

Biological Activity

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H12N4OS
  • Molecular Weight : 288.37 g/mol
  • CAS Number : 1192-79-6

The compound features a pyrrole ring with a carboxaldehyde group and a thiosemicarbazone moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiosemicarbazones exhibit significant antimicrobial properties. A study demonstrated that 4-phenylthiosemicarbazones derived from pyrrole compounds showed potent activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial effects .

Anticancer Properties

Thiosemicarbazones have been extensively studied for their anticancer potential. Specifically, the compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies report that it induces apoptosis in human cancer cell lines via the activation of caspase pathways . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl group significantly affect cytotoxicity and selectivity towards cancer cells.

The biological activity of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone is attributed to several mechanisms:

  • Metal Chelation : The thiosemicarbazone moiety can chelate metal ions, which is crucial for the activity of certain metalloenzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to increased ROS levels that trigger cell death pathways .
  • Modulation of Signaling Pathways : It has been suggested that this compound can interfere with various signaling pathways implicated in cell growth and survival.

Study on Antimicrobial Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiosemicarbazone derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Evaluation of Anticancer Activity

A detailed study focused on the anticancer properties of pyrrole-derived thiosemicarbazones found that the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through mitochondrial pathways . The study provided evidence for the potential use of this compound as a lead structure for developing new anticancer agents.

Data Tables

Activity Type Tested Organisms MIC (µg/mL) Notes
AntibacterialStaphylococcus aureus< 0.5Effective against resistant strains
AntibacterialEscherichia coli< 1.0Broad-spectrum activity
AnticancerMCF-7 (breast cancer cells)IC50 = 12Induced apoptosis

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